

KRN633 trough serum concentration effects

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Compound Focus: KRN-633

CAS No.: 286370-15-8

Cat. No.: S548155

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KRN633 Key Pharmacological Data

The table below summarizes the core quantitative data for KRN633, which is crucial for planning and troubleshooting your experiments.

Parameter	Details
Molecular Weight	416.86 g/mol [1] [2] [3]
CAS Number	286370-15-8 [1] [2] [3]
Primary Targets (IC ₅₀)	VEGFR1: 170 nM; VEGFR2: 160 nM; VEGFR3: 125 nM [1] [2]
Secondary Targets (IC ₅₀)	PDGFR α : 965 nM; c-Kit: 4330 nM [1] [2]
Cellular IC ₅₀ (HUVECs)	Inhibition of VEGF-induced VEGFR2 phosphorylation: 1.16 nM [1] [2]
In Vivo Efficacy (Mouse/Rat Xenografts)	Significant tumor growth inhibition at 20-100 mg/kg (oral gavage, once daily) [2]. Up to ~90% growth inhibition with 100 mg/kg twice daily [1] [2].
Role of Trough Concentration	Trough serum concentration has a more significant impact on antitumor activity than the maximum serum concentration (C _{max}) [4].
Notable Off-Targets (Not Inhibited)	FGFR-1, EGFR, c-Met [1] [2]

Experimental Protocols & Methodologies

Here are the detailed methodologies for key experiments involving KRN633, as cited in the literature.

Cell-Free Kinase Assay [1] [2]

This protocol is used to determine the IC₅₀ values of KRN633 against recombinant VEGFRs.

- **Objective:** To measure the direct inhibition of tyrosine kinase activity.
- **Procedure:**
 - Prepare KRN633 in a concentration series (typically from 0.3 nM to 10 μM).
 - Conduct the assay in quadruplicate, using a reaction containing 1 μM ATP.
 - Measure the inhibition of tyrosine kinase activity for VEGFR1, VEGFR2, and VEGFR3.
- **Key Parameters:** The assay is cell-free, using recombinant kinases. The use of 1 μM ATP makes it an "ATP-competitive" assay.

Cell Proliferation Assay (HUVECs) [1] [2]

This assay evaluates the anti-proliferative effect of KRN633 on VEGF-driven endothelial cells.

- **Objective:** To determine the IC₅₀ for inhibition of endothelial cell proliferation.
- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVECs).
- **Procedure:**
 - Plate HUVECs in media containing 10% FBS.
 - After 24 hours, add KRN633 (0.01 to 10 μM) or vehicle control (0.1% DMSO).
 - Continue the incubation for a further 96 hours.
 - Measure cell viability using a reagent like WST-1.
- **Expected Outcome:** KRN633 inhibits VEGF-driven HUVEC proliferation with an IC₅₀ of approximately 14.9 nM, but shows minimal effect on FGF-driven proliferation even at 3 μM [1] [2].

In Vivo Tumor Xenograft Model [4] [2]

This is a standard protocol for evaluating the antitumor efficacy of KRN633 in vivo.

- **Objective:** To assess the inhibition of tumor growth and angiogenesis in live animal models.
- **Animal Models:** Athymic mice (BALB/cA, Jcl-nu) or rats (F344/N, Jcl-rnu).

- **Cell Lines:** Various human cancer cell lines (e.g., A549 lung, HT29 colon, DU145 prostate).
- **Dosing:**
 - **Formulation:** The pure crystalline drug has poor bioavailability. A **solid dispersion form** improves bioavailability by approximately 7.5-fold, allowing for 10- to 25-fold lower doses to achieve the same efficacy [5].
 - **Administration:** Administered via oral gavage.
 - **Dosage & Schedule:** 20-100 mg/kg, once or twice daily [2]. Dosing schedules often use an "on/off" cycle (e.g., 21 days on, 7 days off) to manage tolerance [6].
- **Endpoint Measurements:** Tumor volume measurement, microvessel density histology, and assessment of vascular permeability.

Frequently Asked Questions (FAQs)

Q1: The in vivo efficacy of my KRN633 treatment is inconsistent. What could be the cause?

- **A:** This is a common issue, primarily due to the drug's poor water solubility. The original crystalline form of KRN633 has low bioavailability. **Solution:** Use a **solid dispersion formulation** of KRN633, which has been shown to dramatically improve dissolution rate and bioavailability, leading to consistent and potent antitumor activity at much lower doses [5]. Furthermore, ensure consistent dosing schedules, as the **trough serum concentration** is more critical for sustained antitumor effect than the peak concentration [4].

Q2: My experiment involves fetal or placental development. Are there special considerations for using KRN633?

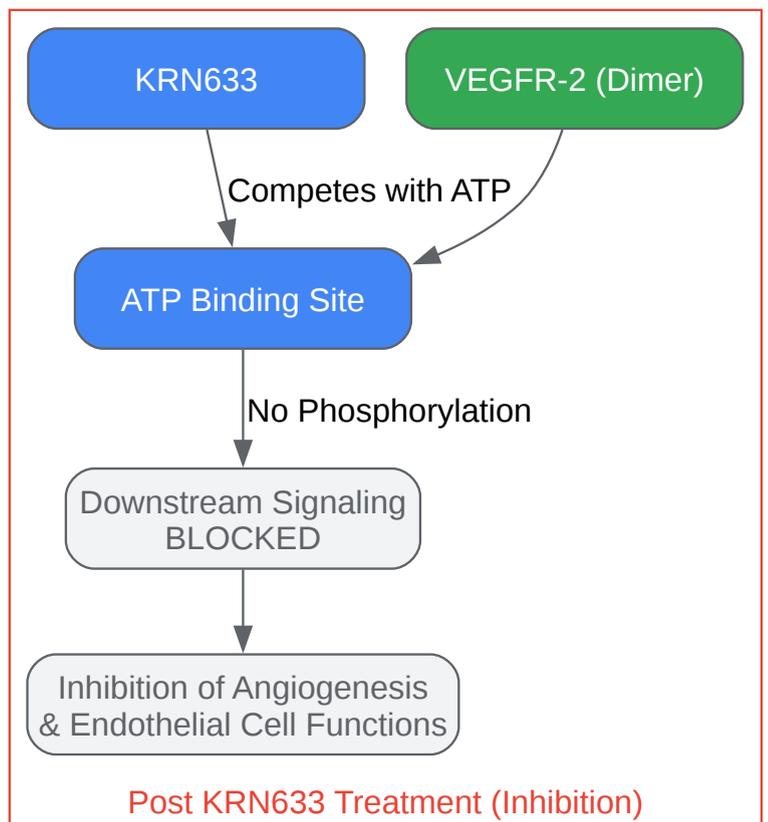
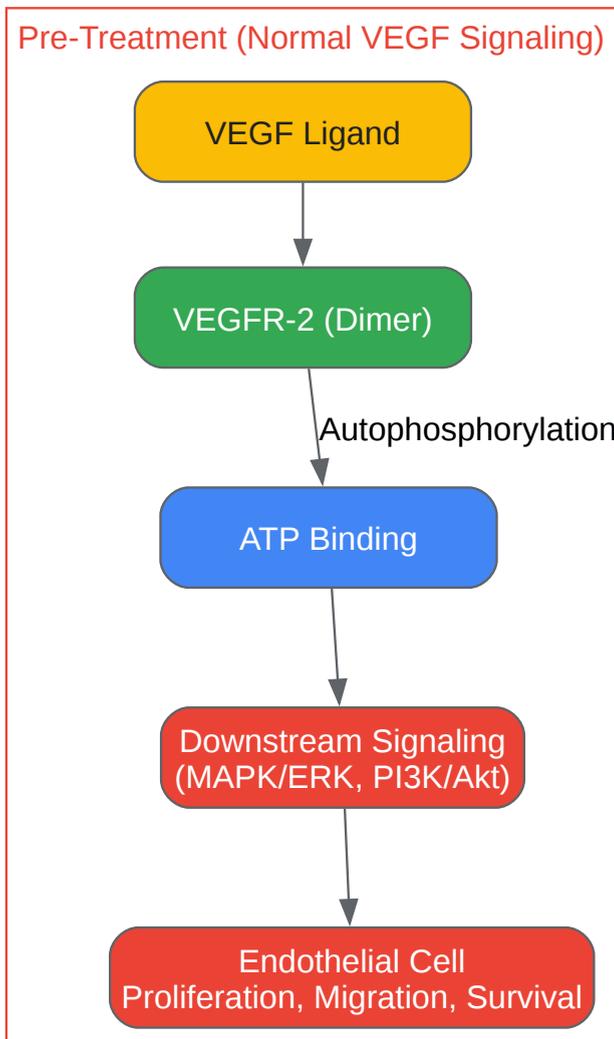
- **A: Yes, extreme caution is advised.** Studies show that KRN633 treatment in pregnant mice (at 5 mg/kg and 300 mg/kg) causes intrauterine growth restriction (IUGR) by impairing vascular development in the placenta and fetal organs. The blood vessels in fetal organs appear to be more sensitive to VEGF inhibition than those in the mother [7]. KRN633 should not be used in pregnancy-related studies unless the specific goal is to model vascular deficiency.

Q3: How selective is KRN633 for VEGFRs compared to other kinases?

- **A:** KRN633 is highly selective for VEGFR-1, -2, and -3. It only weakly inhibits PDGFR- α/β and c-Kit at much higher concentrations ($IC_{50} > 900$ nM), and it does not block the phosphorylation of FGFR-1, EGFR, or c-Met in cells [1] [2]. This profile makes it an excellent tool for specifically studying VEGF signaling pathways.

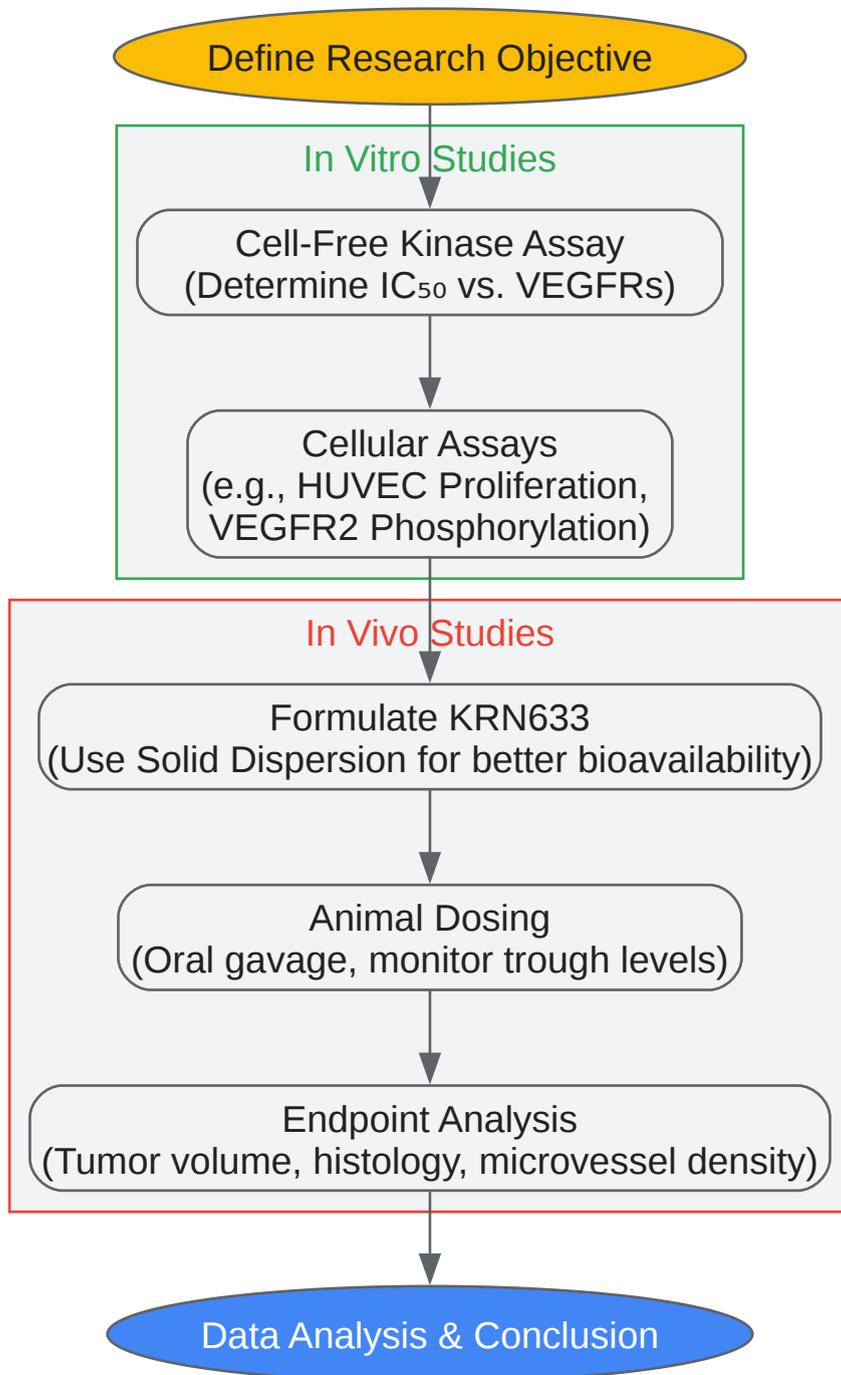
KRN633 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of KRN633 and a generalized workflow for evaluating its activity in research.



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Diagram 1: Mechanism of Action of KRN633. KRN633 acts as an ATP-competitive inhibitor of VEGFR-2. By binding to the ATP binding site, it blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways (like MAPK/ERK and PI3K/Akt), ultimately inhibiting processes critical for angiogenesis [4] [1] [8].



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Diagram 2: Experimental Workflow for KRN633 Research. A recommended workflow for evaluating KRN633, progressing from target validation in cell-free systems to functional cellular assays and finally to in vivo efficacy studies, highlighting the critical step of using an optimized formulation [1] [5] [2].

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